2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole
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Overview
Description
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that combines the structural features of pyrimidine and isoindole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a derivative of pyrimidine and isoindole . Pyrimidine derivatives have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities . Isoindole derivatives, on the other hand, have been found in many important synthetic drug molecules . Therefore, the primary targets of this compound could be related to these biological activities.
Mode of Action
This may involve binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathways by this compound are likely to be related to its antiviral and antitumor activities. For instance, it might interfere with the replication of viruses or the proliferation of cancer cells
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential antiviral and antitumor activities, it might inhibit the replication of viruses or the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the construction of the pyrimidine and isoindole rings followed by their coupling. One common method involves the reaction of 6-methoxypyrimidine-4-carbaldehyde with a suitable isoindole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole and pyrimidine derivatives .
Scientific Research Applications
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and isoindole derivatives, such as:
- 2-aminopyrimidin-4(3H)-one
- 4-methoxy-2,3-dihydro-1H-isoindole
- 6-methoxypyrimidine derivatives .
Uniqueness
2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its specific combination of pyrimidine and isoindole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(6-methoxypyrimidin-4-yl)-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYUJVUKKMTGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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